4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)-
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Overview
Description
4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- is a heterocyclic compound that contains both pyrimidinone and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- typically involves the reaction of 2-pyrimidinethiol with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinone moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-thiazolylthio)
- 4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyridylthio)
- 4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-imidazolylthio)
Uniqueness
4(5H)-Pyrimidinone, 1,1,1-trifluoro-3-(2-pyrimidinylthio)- is unique due to its specific combination of pyrimidinone and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127183-44-2 |
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Molecular Formula |
C7H5F3N2OS |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-pyrimidin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)5(13)4-14-6-11-2-1-3-12-6/h1-3H,4H2 |
InChI Key |
BSLRZZHMMDRBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)C(F)(F)F |
Origin of Product |
United States |
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